5'-bromo-[2,2'-bipyridin]-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
2020270-45-3 |
|---|---|
Molecular Formula |
C10H8BrN3 |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-(5-bromopyridin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,12H2 |
InChI Key |
UKXHOPGLLWQLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 2,2 Bipyridin 5 Amine and Analogs
Direct Synthetic Routes to Substituted Bipyridines
The direct introduction of substituents onto the 2,2'-bipyridine (B1663995) scaffold requires precise control of regioselectivity. The electron-deficient nature of the pyridine (B92270) rings makes them susceptible to nucleophilic attack, while electrophilic substitution is generally challenging.
Selective Bromination Strategies on the Bipyridine Core
The synthesis of brominated bipyridines is a crucial first step for further functionalization. Direct bromination of 2,2'-bipyridine can lead to a mixture of products; however, selective methods have been developed. A scalable and efficient method for the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) involves the reaction of 2,2'-bipyridine dihydrobromide with bromine in a steel bomb reactor. researchgate.net This procedure can be adapted to produce 5-bromo-2,2'-bipyridine (B93308) as a minor product, which can be separated chromatographically. researchgate.net The use of the hydrobromide salt deactivates the pyridine rings towards electrophilic attack, and the conditions can be optimized to favor either mono- or di-bromination.
Another approach involves the reductive symmetric coupling of 2,5-dibromopyridine (B19318) using hexa-n-butyldistannane to yield 5,5'-dibromo-2,2'-bipyridine. acs.org This method provides good yields, typically ranging from 70% to 90%. acs.org
| Starting Material | Reagents | Product(s) | Yield | Reference |
| 2,2'-Bipyridine Dihydrobromide | Bromine | 5,5'-Dibromo-2,2'-bipyridine, 5-Bromo-2,2'-bipyridine | Scalable | researchgate.net |
| 2,5-Dibromopyridine | Hexa-n-butyldistannane | 5,5'-Dibromo-2,2'-bipyridine | 70-90% | acs.org |
Introduction of Amine Functionalities via Amination Reactions
The direct amination of a bromo-bipyridine, such as 5-bromo-2,2'-bipyridine, to introduce an amine group is a challenging transformation. Traditional methods like nucleophilic aromatic substitution (SNAr) are generally limited to highly electron-deficient aromatic systems. nih.govmasterorganicchemistry.com The pyridine nitrogen does provide some activation towards nucleophilic attack, particularly at the ortho and para positions. youtube.com However, for less activated systems, harsher conditions are often required, which can lead to side reactions and low yields.
A more contemporary and versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. researchgate.netnih.govwikipedia.org This method has proven effective for the amination of a wide range of aryl and heteroaryl halides, including bromopyridines. nih.govchemspider.com For the synthesis of 5'-bromo-[2,2'-bipyridin]-5-amine, a plausible route would involve the Buchwald-Hartwig amination of 5,5'-dibromo-2,2'-bipyridine. By carefully controlling the stoichiometry of the amine and the reaction conditions, selective mono-amination could be achieved.
A typical Buchwald-Hartwig amination protocol involves a palladium catalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃]), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu) in an inert solvent like toluene. researchgate.netchemspider.com The use of ammonia (B1221849) equivalents, such as benzophenone (B1666685) imine followed by hydrolysis, can be employed for the synthesis of primary anilines. wikipedia.org
| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Product | Plausibility |
| 5,5'-Dibromo-2,2'-bipyridine | Ammonia equivalent | Pd(OAc)₂ / XPhos | NaOt-Bu | This compound | High |
| 5-Bromo-2,2'-bipyridine | Ammonia equivalent | Pd₂(dba)₃ / BINAP | NaOt-Bu | [2,2'-Bipyridin]-5-amine | High |
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of the 2,2'-bipyridine core is paramount for creating unsymmetrically substituted ligands. acs.org One strategy involves the use of directing groups to guide the introduction of a functional group to a specific position. Another powerful technique is the "halogen dance" reaction, which can be used to isomerize halo-pyridines to access different substitution patterns.
Furthermore, regioselective metalation followed by quenching with an electrophile is a widely used method. For instance, the regioselective zincation of a 3-alkylpyridine·BF₃ complex occurs at the less hindered C2 position, allowing for subsequent coupling reactions. acs.orgresearchgate.net This highlights the importance of steric and electronic factors in directing the functionalization of pyridine rings.
Metal-Catalyzed Cross-Coupling Reactions for Derivatization
Once the this compound scaffold is obtained, the bromine atom serves as a versatile handle for further elaboration through various metal-catalyzed cross-coupling reactions.
Stille Coupling Protocols with Organostannanes
The Stille coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide, is a robust method for forming carbon-carbon bonds. nih.gov It has been successfully employed for the synthesis of 5-bromo-2,2'-bipyridine by coupling 2,5-dibromopyridine with 2-trimethylstannylpyridine. acs.orgresearchgate.net The yields for these reactions are typically high, often in the 70-90% range. acs.org
The stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine can also be achieved through consecutive Stille couplings, allowing for the synthesis of unsymmetrical bipyridine derivatives. nih.gov
| Aryl Halide | Organostannane | Catalyst | Product | Yield | Reference |
| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | Pd Catalyst | 5-Bromo-2,2'-bipyridine | 70-90% | acs.orgresearchgate.net |
| 5,5'-Dibromo-2,2'-bipyridine | Various Organostannanes | Pd Catalyst | Stepwise functionalized bipyridines | - | nih.gov |
Suzuki-Miyaura Coupling Strategies with Boronic Acids
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organoboron compounds, such as boronic acids or their esters, as coupling partners. This method is widely used for the synthesis of biaryl compounds, including bipyridines.
The coupling of a bromobipyridine, such as this compound, with an aryl or heteroaryl boronic acid would allow for the introduction of a wide range of functional groups at the 5'-position. A typical Suzuki-Miyaura reaction employs a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water.
| Bromo-bipyridine | Boronic Acid | Catalyst | Base | Product | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | masterorganicchemistry.com |
| 4-Bromo-2,4'-bithiazole | (Hetero)aryl halides (via MBSC) | Pd Catalyst | - | 2',4-Disubstituted 2,4'-bithiazole | bldpharm.com |
Negishi Coupling with Organozinc Reagents
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for constructing the 2,2'-bipyridine core. nih.govorgsyn.org This palladium- or nickel-catalyzed reaction couples an organozinc reagent with an organic halide. nih.gov For the synthesis of bipyridine analogs, this typically involves the reaction of a pyridylzinc halide with a halopyridine. mdpi.comorgsyn.org
A key advantage of the Negishi coupling is its high functional group tolerance, accommodating groups like esters, nitriles, and ketones. orgsyn.orgorgsyn.org This makes it suitable for creating complex bipyridine derivatives. For instance, a modified Negishi protocol has been successfully employed to synthesize various 5-substituted 2,2'-bipyridines by coupling 2-pyridylzinc chloride with substituted 2-chloropyridines. organic-chemistry.org The reaction proceeds efficiently using a palladium complex with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine. organic-chemistry.org
However, the direct synthesis of amine-substituted bipyridines can be challenging. Research has shown that substrates with unprotected primary amino groups can yield poor results in this coupling reaction, necessitating the use of protecting groups. organic-chemistry.org For the synthesis of this compound, a potential Negishi approach would involve coupling a (5-aminopyridin-2-yl)zinc reagent (with the amine protected) and a 2,5-dibromopyridine, where the reactivity difference between the two bromine atoms could be exploited.
| Coupling Partners | Catalyst System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Pyridylzinc chloride + 5-Substituted-2-chloropyridine | Pd2(dba)3 / P(t-Bu)3 | THF | 65 °C | Good to Excellent | organic-chemistry.org |
| 2-Pyridylzinc bromide + 2-Bromopyridine derivatives | Pd/Al2O3 | Not specified | Microwave (300W), 1h | Enhanced yields | mdpi.com |
| 2-Pyridylzinc halides + Bromopyridines | Pd(dba)2 / XPhos | THF | Heat | Not specified | mdpi.com |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine is arguably the most practical approach to introduce the amino group onto a pre-formed bipyridine skeleton. acs.orgnih.gov To synthesize this compound, a logical strategy involves the selective mono-amination of 5,5'-dibromo-2,2'-bipyridine.
This transformation requires a carefully chosen catalytic system, typically comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. amazonaws.com The choice of ligand is critical for reaction efficiency, and a variety of bulky, electron-rich ligands have been developed. The base is another crucial component, with common choices including sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃). acs.orgamazonaws.com
A practical method for the Buchwald-Hartwig amination of 2-bromopyridines has been developed, providing an expedient route to various aminopyridines. nih.gov The key challenge in synthesizing the target molecule is achieving mono-amination while avoiding the formation of the di-amino product. This can often be controlled by adjusting stoichiometry, reaction time, and temperature.
| Palladium Precursor | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)2 | dppp | NaOt-Bu | Toluene | amazonaws.com |
| Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | acs.org |
| Pd(OAc)2 | XPhos | Cs2CO3 | 1,4-Dioxane | acs.org |
Ullmann Coupling and Other Homocoupling/Heterocoupling Reactions
The Ullmann reaction is a classic method for forming C-C bonds, particularly for the synthesis of symmetrical biaryls like 5,5'-dibromo-2,2'-bipyridine, a key precursor for the target compound. mdpi.compreprints.org The traditional Ullmann homocoupling involves treating an aryl halide (e.g., 2,5-dibromopyridine) with stoichiometric amounts of copper powder at high temperatures (>200 °C). mdpi.compreprints.orgorganic-chemistry.org While effective, these harsh conditions limit its scope and practicality. preprints.org
Modern advancements have led to milder conditions, often employing palladium catalysts or bimetallic systems. For example, a Pd(OAc)₂/piperazine system facilitates the homocoupling of bromopyridines at 140 °C. mdpi.compreprints.org Another approach uses a bimetallic system of catalytic Pd(OAc)₂ with stoichiometric copper powder under relatively mild conditions. preprints.org
Beyond C-C bond formation, Ullmann-type reactions are also used for C-N bond formation. Copper-catalyzed amination, especially when accelerated by ligands like L-proline or N,N-dimethylglycine, can proceed at much lower temperatures (80-90 °C) with catalytic amounts of copper. mdpi.comnih.gov This method could be applied to couple an amine with 5,5'-dibromo-2,2'-bipyridine to yield the final product.
| Reaction Type | Catalyst/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Classic Homocoupling | Stoichiometric Cu powder | >200 °C, neat | Harsh conditions, limited scope | mdpi.compreprints.org |
| Pd-Catalyzed Homocoupling | Pd(OAc)2, Piperazine | 140 °C, DMF | Operationally simple, good compatibility | mdpi.compreprints.org |
| Cu-Catalyzed C-N Coupling | CuI, L-proline | 90 °C | Mild conditions, inexpensive reagents | mdpi.comnih.gov |
Alternative and Emerging Synthetic Approaches
While classical cross-coupling reactions are well-established, research continues into more sustainable and efficient methods for constructing complex molecules like this compound.
Transition-Metal-Free C-H Activation and Functionalization
Transition-metal-free (TMF) methods represent a greener frontier in organic synthesis by avoiding often toxic and expensive heavy metals. researchgate.net These reactions typically involve the direct functionalization of C-H bonds. For the synthesis of bipyridines, TMF C-H activation can be used to form the central C-C bond. One such approach involves using a bis-phenalenyl compound and a strong base (K-Ot-Bu) to generate a pyridyl radical from a halopyridine, which then couples with another pyridine molecule. mdpi.com
Direct C-H amination is also an area of intense research. acs.org A recently developed method uses azidium ions for a formal C-H amination of arenes and heteroarenes through a dearomative (3+2) cycloaddition followed by rearrangement. acs.org While the regioselectivity of direct C-H amination on an unsymmetrical bipyridine core would need to be carefully controlled, these emerging strategies offer future potential for more atom-economical syntheses. researchgate.netacs.org
Electrochemical Methods for Bipyridine Synthesis
Electrochemical synthesis offers a sustainable alternative to traditional methods by using electricity as a "reagent," thereby reducing chemical waste. nih.govmdpi.com For bipyridine synthesis, nickel-catalyzed electroreductive homocoupling of 2-halopyridines in an undivided cell provides an efficient route to the bipyridine backbone. mdpi.com This method avoids the need for stoichiometric metallic reducing agents.
Electrosynthesis can also be applied to C-N bond formation. nih.gov For example, an electrochemically mediated process has been developed for the synthesis of 1-cyano-imidazo[1,5-a]pyridines, where a cyanide anion is generated in situ and added to an imine. nih.govrsc.org The development of analogous direct electro-aminations could provide a novel route to amino-substituted bipyridines.
Multi-Step Organic Transformations for Complex Derivatives
The synthesis of a specifically substituted molecule like this compound is inherently a multi-step process that combines several of the aforementioned reactions. nih.govlibretexts.org A plausible and efficient synthetic pathway would leverage the strengths of different coupling reactions in a logical sequence.
A robust strategy would be:
Ullmann Homocoupling: Symmetrical 5,5'-dibromo-2,2'-bipyridine can be synthesized on a large scale from the inexpensive starting material 2,5-dibromopyridine using either classic copper-mediated or improved palladium-catalyzed Ullmann conditions. nih.govnih.govossila.com
Selective Buchwald-Hartwig Mono-amination: The resulting 5,5'-dibromo-2,2'-bipyridine can then undergo a selective mono-amination. By carefully controlling the reaction conditions (e.g., using a slight excess of an ammonia surrogate), one of the C-Br bonds can be converted to a C-N bond, yielding the desired this compound. acs.orgnih.gov
This multi-step approach allows for the creation of a diverse library of derivatives. The remaining bromine atom on the final product serves as a handle for further functionalization via Suzuki, Stille, or other cross-coupling reactions, enabling the synthesis of highly complex and functional bipyridine-based structures. nih.gov
Preparative Scales and Scalability Considerations
The efficient synthesis of this compound on a preparative scale is a critical aspect for its application in various fields of chemical research and materials science. The scalability of a synthetic route is contingent upon several factors, including the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product and intermediates.
A common and scalable approach to synthesizing the core bipyridine structure involves the initial preparation of a symmetrically disubstituted precursor, followed by selective functionalization. In the context of this compound, a key intermediate is 5,5'-dibromo-2,2'-bipyridine.
Scalable Synthesis of 5,5'-dibromo-2,2'-bipyridine
Research has demonstrated that 5,5'-dibromo-2,2'-bipyridine can be synthesized efficiently on a multigram scale. nih.govresearchgate.net A reliable method starts from the readily available 2,2'-bipyridine, which is first converted to its dihydrobromide salt. researchgate.netresearchgate.net This salt is then subjected to bromination in a steel bomb reaction vessel, a procedure that has been proven to be scalable for the production of tens of grams of the desired product. researchgate.netresearchgate.net The entire process, from the preparation of the dihydrobromide intermediate to the purification of the final 5,5'-dibromo-2,2'-bipyridine, takes approximately 4 to 5 days. researchgate.net
Alternatively, Stille coupling reactions provide another viable route to brominated bipyridines on a preparative scale. acs.org For instance, the coupling of 2,5-dibromopyridine with an organotin reagent like 2-trimethylstannylpyridine can yield 5-bromo-2,2'-bipyridine. researchgate.netacs.org Reductive symmetric coupling of 2,5-dibromopyridine using hexa-n-butyldistannane has also been employed to produce 5,5'-dibromo-2,2'-bipyridine with yields reported to be in the range of 70 to 90%. researchgate.netacs.org
The following table summarizes a scalable synthetic approach to 5,5'-dibromo-2,2'-bipyridine:
| Starting Material | Reagents | Reaction Conditions | Scale | Yield | Reference |
| 2,2'-Bipyridine Dihydrobromide | Bromine | Steel Bomb Reaction Vessel | Tens of Grams | Not specified | researchgate.netresearchgate.net |
| 2,5-Dibromopyridine | Hexa-n-butyldistannane | Reductive Symmetric Coupling | Not specified | 70-90% | researchgate.netacs.org |
Selective Mono-amination and Scalability Considerations
The crucial step in the synthesis of this compound is the selective mono-amination of the 5,5'-dibromo-2,2'-bipyridine precursor. Achieving mono-functionalization of a symmetric difunctional molecule can be challenging, as the second reactive site may also undergo the same transformation, leading to a mixture of mono- and di-substituted products.
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a prime candidate for this transformation. wikipedia.orglibretexts.org The reaction's efficiency and selectivity can be finely tuned by the choice of palladium precursor, phosphine ligand, base, and reaction conditions. libretexts.org For the introduction of a primary amine group, ammonia surrogates such as benzophenone imine are often employed, followed by a hydrolysis step to reveal the free amine. wikipedia.org
While specific preparative scale data for the mono-amination of 5,5'-dibromo-2,2'-bipyridine is not extensively detailed in the literature, the principles of the Buchwald-Hartwig reaction suggest a scalable process. Key considerations for scalability would include:
Stoichiometry of the Amine Source: Careful control of the stoichiometry of the ammonia surrogate is crucial to favor mono-amination and minimize the formation of the diamino byproduct.
Catalyst Loading: Optimizing the palladium catalyst and ligand loading is essential for cost-effectiveness on a larger scale. Modern, highly active catalyst systems often allow for very low catalyst loadings.
Reaction Time and Temperature: Monitoring the reaction progress is critical to stop the reaction after the desired mono-aminated product has formed and before significant formation of the di-aminated product occurs.
Purification: The separation of the desired mono-amino product from the unreacted starting material and the di-amino byproduct is a key scalability challenge. Chromatographic purification is common on a lab scale, but for larger quantities, crystallization or other non-chromatographic methods would be more practical and cost-effective.
A hypothetical scalable synthesis of this compound based on these principles is outlined below:
| Starting Material | Reagents | Catalyst System (Hypothetical) | Key Considerations for Scalability |
| 5,5'-Dibromo-2,2'-bipyridine | Benzophenone Imine (as ammonia surrogate), followed by hydrolysis | Pd(dba)₂ (or other Pd(0) precursor), a suitable phosphine ligand (e.g., a biarylphosphine), and a base (e.g., NaOtBu) | Precise control of stoichiometry, optimization of catalyst loading, careful monitoring of reaction progress, and development of a non-chromatographic purification method. |
The development of a robust and scalable synthesis of this compound is an important area of research, as this compound and its analogs are valuable building blocks for the construction of functional materials and complex molecular architectures. nih.govresearchgate.net
Coordination Chemistry and Ligand Properties of 5 Bromo 2,2 Bipyridin 5 Amine
Principles of Metal Complexation by Bipyridine Ligands
2,2'-Bipyridine (B1663995) (bpy) is a classic chelating ligand in coordination chemistry, binding to metal ions through its two nitrogen atoms in a bidentate fashion. wikipedia.org The formation of a stable five-membered ring upon coordination is a key feature of its binding. The two pyridine (B92270) rings in bipyridine are typically coplanar, which allows for effective electron delocalization across the molecule. wikipedia.org This delocalization is a crucial aspect of the electronic properties of bipyridine complexes, often leading to intense metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra. wikipedia.org
Bipyridine and its derivatives form complexes with a vast array of transition metals. wikipedia.org The resulting complexes can adopt various geometries, with octahedral [M(bpy)₃]ⁿ⁺ complexes being particularly common and well-studied. These tris-bipyridyl complexes are known for their rich electrochemical and photophysical properties. wikipedia.org The stability of metal-bipyridine complexes is generally high due to the chelate effect. The introduction of substituents onto the bipyridine rings can further modulate the stability, electronic properties, and reactivity of the resulting metal complexes. acs.org
Impact of Bromo and Amine Substituents on Coordination Modes
The presence of both a bromo and an amine substituent on the bipyridine core of 5'-bromo-[2,2'-bipyridin]-5-amine creates a "push-pull" electronic system and introduces specific steric factors that influence its coordination chemistry.
Substituents on the bipyridine ligand significantly alter the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond.
Amine Group (-NH₂): The amine group is a strong electron-donating group through resonance (a +M effect). It increases the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atom. This enhanced electron density generally leads to a stronger σ-donor character of the ligand, which can increase the stability of the complex.
Bromo Group (-Br): The bromo group is an electron-withdrawing group through the inductive effect (-I effect) due to its high electronegativity. It also has a weak electron-donating resonance effect (+M effect) due to its lone pairs, but the inductive effect is generally dominant for halogens in this context. The net effect is a decrease in the electron density of the pyridine ring, making the ligand a weaker σ-donor but a better π-acceptor.
Table 1: Electronic Effects of Substituents on Bipyridine Ligands
| Substituent | Inductive Effect (I) | Mesomeric/Resonance Effect (M) | Overall Effect on Electron Density | Impact on Metal-Ligand Bond |
|---|---|---|---|---|
| -NH₂ (Amine) | Weak -I | Strong +M | Increase | Stronger σ-donation |
| -Br (Bromo) | Strong -I | Weak +M | Decrease | Weaker σ-donation, better π-acceptance |
While the 5- and 5'-positions are relatively remote from the coordinating nitrogen atoms, the substituents can still exert some steric influence, particularly in crowded coordination spheres. For instance, in tris-chelated octahedral complexes, inter-ligand interactions can occur. However, for this compound, the steric hindrance from the bromo and amine groups is generally considered to be minimal compared to substituents in the 6,6'- or 3,3'-positions. wikipedia.org The primary geometric consideration for this ligand is the potential for intermolecular interactions, such as hydrogen bonding through the amine group, which can influence the crystal packing of its metal complexes. researchgate.net
Rational Design of Metal Complexes Utilizing this compound
The unique electronic and structural features of this compound make it a versatile building block for the design of metal complexes with tailored properties.
The synthesis of mononuclear complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net For example, reacting the ligand with a metal halide or perchlorate (B79767) salt in a 1:1, 1:2, or 1:3 metal-to-ligand molar ratio can yield mono-, bis-, or tris-chelated complexes, respectively. The synthesis of related 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes has been achieved by treating fac-[Re(CO)₅Br] with the corresponding bipyridine ligand.
The characterization of these new complexes would involve a suite of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its coordination to the metal ion.
Infrared (IR) Spectroscopy: To identify the vibrational modes of the ligand and any other coordinated groups (e.g., carbonyls).
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions, particularly the metal-to-ligand charge transfer (MLCT) bands. ossila.com
Mass Spectrometry: To determine the molecular weight of the complex.
X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
The presence of the bromo and amine functional groups on this compound opens up possibilities for creating polynuclear and supramolecular structures. While the bipyridine unit itself acts as a chelating ligand to a single metal center, the bromo and amine substituents can be used for further reactions to link multiple metal-bipyridine units together.
Table 2: Potential Architectures with this compound
| Architecture | Role of this compound | Synthetic Strategy |
|---|---|---|
| Mononuclear Complex | Chelating ligand | Reaction of the ligand with a metal salt. |
| Polynuclear Assembly | Building block for larger structures | Stepwise coupling reactions using the bromo group; self-assembly through hydrogen bonding via the amine group. |
| Bridging Ligand Architecture | Part of a larger bridging ligand after functionalization | Post-complexation modification of the bromo or amine group to link to another metal center. |
Ligand Field Theory and Electronic Structure within Complexes
A fundamental investigation into the coordination complexes of this compound would involve the application of Ligand Field Theory (LFT) to understand the electronic structure of its metallic assemblies. LFT, a more comprehensive model than crystal field theory, considers the covalent nature of metal-ligand bonds and provides insight into the splitting of the metal d-orbitals upon complexation. nih.govacs.orgossila.com
Spectroscopic techniques, such as UV-Visible spectroscopy, would be crucial in determining the d-d electronic transitions and calculating the ligand field splitting parameter (Δo) and the Racah parameter (B), which relates to interelectronic repulsion. These parameters would allow for the construction of a Tanabe-Sugano diagram to predict the electronic spectra and magnetic properties of the complexes.
Table 1: Prospective Spectroscopic and Magnetic Data for a Hypothetical Octahedral Complex of this compound
| Metal Ion | Predicted Spin State | Expected d-d Transitions (cm⁻¹) | Predicted Magnetic Moment (μ_eff, B.M.) |
| Cr(III) | High Spin | ~3.87 | |
| Fe(II) | High or Low Spin | ~5.5 (HS), ~0 (LS) | |
| Co(II) | High Spin | ~4.3-5.2 | |
| Ni(II) | High Spin | ~2.9-3.4 | |
| Cu(II) | High Spin | ~1.9-2.1 | |
| Ru(II) | Low Spin | 0 |
Note: The actual values would need to be determined experimentally and would be highly dependent on the specific metal center and its oxidation state.
Redox Non-Innocence of Bipyridine Ligands in Metal Complexes
The concept of "redox non-innocence" describes ligands that can actively participate in the redox chemistry of a coordination complex, rather than being passive spectators to metal-centered electron transfer events. bldpharm.comrsc.org Bipyridine ligands are well-known for their ability to accept electrons into their π* orbitals, forming radical anions (bpy•⁻) and dianions (bpy²⁻). chemrxiv.org
The presence of both an electron-donating amine group and an electron-withdrawing bromo group on the bipyridine framework of this compound would likely lead to complex and interesting redox behavior. The amine group could potentially be oxidized, while the bipyridine ring system could be reduced.
Cyclic voltammetry would be the primary technique to probe the redox non-innocence of its metal complexes. The observation of multiple, reversible or quasi-reversible redox waves would suggest that the ligand is participating in electron transfer processes. Spectroelectrochemistry, combining spectroscopic techniques with electrochemistry, would be invaluable in identifying the species generated at each redox step (e.g., by observing changes in the UV-Vis or EPR spectra upon oxidation or reduction).
Table 2: Hypothetical Redox Potentials for a Metal Complex of this compound
| Redox Process | Predicted Potential Range (V vs. Fc/Fc⁺) | Assignment |
| Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ | Dependent on Metal | Metal-centered oxidation |
| [L]⁰/[L]•⁻ | -1.0 to -2.0 | Ligand-centered reduction (bpy ring) |
| [L]•⁻/[L]²⁻ | -1.5 to -2.5 | Second ligand-centered reduction |
| [L]⁰/[L]•⁺ | > 0.5 | Ligand-centered oxidation (amine group) |
Note: These are hypothetical values and would need to be determined experimentally.
Diastereoselectivity and Chiral Induction in Coordination
The introduction of a chiral center into a ligand can lead to the formation of diastereomeric metal complexes, and in some cases, the ligand can induce a preferred stereochemistry at the metal center. While this compound is not inherently chiral, derivatization of the amine group with a chiral auxiliary could introduce the necessary stereochemical information.
For instance, reacting the amine group with a chiral acid chloride could produce a chiral amide-substituted bipyridine ligand. The coordination of such a chiral ligand to an octahedral metal center could result in the formation of Δ and Λ diastereomers. The degree of diastereoselectivity would depend on the steric interactions between the chiral substituents on the three ligands arranged around the metal center.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, would be a powerful tool for studying diastereoselectivity, as the different diastereomers would be expected to have distinct sets of proton signals. Chiral High-Performance Liquid Chromatography (HPLC) could also be used to separate and quantify the diastereomers.
In a related study on a 5,5'-disubstituted 2,2'-bipyridine ligand bearing a chiral N-methyl-L-valine methyl ester, it was found that complexation with Co(II) and Fe(II) resulted in a slight diastereomeric excess. researchgate.net This demonstrates the principle that chiral substituents on the bipyridine framework can influence the stereochemical outcome of coordination.
Table 3: Potential Chiral Derivatives of this compound for Diastereoselectivity Studies
| Chiral Auxiliary | Resulting Ligand Class | Potential for Diastereoselectivity |
| (S)-(-)-Camphanic chloride | Chiral Amide | High |
| (1R)-(-)-10-Camphorsulfonyl chloride | Chiral Sulfonamide | High |
| (R)-(-)-2-Phenylpropionic acid | Chiral Amide | Moderate |
Applications of 5 Bromo 2,2 Bipyridin 5 Amine and Its Metal Complexes
Catalysis in Organic and Inorganic Transformations
Metal complexes of bipyridine ligands are renowned for their catalytic prowess in a wide array of chemical transformations. The specific substituents on the bipyridine scaffold play a crucial role in tuning the catalyst's activity, selectivity, and stability.
In homogeneous catalysis, metal complexes of 5'-bromo-[2,2'-bipyridin]-5-amine are expected to be highly effective. The amine group can enhance the electron density at the metal center, which can be beneficial for certain catalytic steps, such as oxidative addition. Conversely, the bromo group's electron-withdrawing nature can influence the reduction potential of the complex. This electronic dichotomy allows for fine-tuning of the catalyst's properties.
Mechanistic studies on related amine-functionalized bipyridine complexes have shown that the amine group can participate in the catalytic cycle, for instance, by acting as a proton relay. This can be particularly advantageous in reactions involving proton transfer steps. Performance optimization could be achieved by systematically modifying the amine group (e.g., primary, secondary, or tertiary) or by replacing the bromo group with other functionalities to achieve a desired electronic and steric environment around the metal center.
The functional groups on this compound offer excellent opportunities for immobilization onto solid supports, paving the way for heterogeneous catalysis. The amine group can be used for covalent attachment to surfaces like silica (B1680970) or polymers, while the bromo group provides another anchor point. nih.gov Heterogenization of molecular catalysts is highly desirable as it facilitates catalyst separation and recycling, contributing to more sustainable chemical processes. acs.org
The design of such surface-supported systems would involve the careful selection of the support material and the linking strategy to ensure that the catalytic activity of the metal complex is retained or even enhanced. The porous nature of materials like carbon nanotubes can provide a high surface area for catalyst loading and improve accessibility for substrates. acs.org
Palladium complexes bearing bipyridine ligands are workhorses in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The this compound ligand could be particularly useful in this context. The bromo substituent itself can participate in cross-coupling reactions, allowing for the synthesis of more complex, functionalized bipyridine ligands. nih.govnih.gov
Furthermore, metal complexes of this ligand are anticipated to catalyze a variety of coupling reactions. For instance, palladium-catalyzed C-N and C-O bond formations have been successfully achieved with related bromo-substituted heterocyclic compounds. nih.gov The electronic properties imparted by the amino and bromo groups on the this compound ligand could influence the efficiency and selectivity of these transformations.
Table 1: Potential Catalytic Applications in Bond Formation
| Reaction Type | Catalyst System (Hypothetical) | Substrate 1 | Substrate 2 | Product | Potential Advantage |
| Suzuki Coupling | [Pd(this compound)Cl₂] | Aryl boronic acid | Aryl halide | Biaryl | Enhanced catalyst stability |
| Buchwald-Hartwig Amination | [Pd(this compound)(OAc)₂] | Amine | Aryl halide | Arylamine | Tunable electronic properties |
| C-O Etherification | [Cu(this compound)I] | Phenol | Aryl halide | Diaryl ether | Increased reactivity |
The field of renewable energy has spurred significant research into catalytic CO₂ reduction and water oxidation. Rhenium and ruthenium complexes with bipyridine ligands are prominent catalysts for these transformations. The presence of an amine group on the bipyridine ligand, as in this compound, can have a profound impact on the catalytic performance in CO₂ reduction. Studies on similar amine-functionalized rhenium bipyridyl catalysts have demonstrated that the amine can act as a proton shuttle, facilitating the reduction process and influencing product selectivity. researchgate.net
For water oxidation, ruthenium complexes with bipyridine-based ligands are among the most studied catalysts. The electronic nature of the substituents on the bipyridine ligand is known to affect the catalytic rate and stability. While electron-donating groups can accelerate catalysis, they may also decrease the catalyst's stability. nih.gov The dual electronic nature of this compound could offer a means to balance these competing effects.
Table 2: Potential Performance in Redox Catalysis
| Catalytic Process | Metal Complex (Hypothetical) | Key Performance Metric | Anticipated Role of Ligand |
| CO₂ Reduction | [Re(this compound)(CO)₃Cl] | Faradaic Efficiency for CO | Amine group acts as a proton relay. |
| Water Oxidation | [Ru(this compound)(tpy)(OH₂)]²⁺ | Turnover Number (TON) | Balancing catalytic rate and stability. |
Advanced Materials Science and Engineering
The photophysical properties of metal complexes are highly dependent on the nature of the ligands. The this compound ligand, with its potential for extended conjugation and tunable electronics, is a promising candidate for the development of advanced materials.
Ruthenium and iridium complexes of bipyridine derivatives are widely used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to their excellent photoluminescence and electrochemiluminescence properties. nih.gov The 5,5'-disubstituted-2,2'-bipyridine motif is a versatile building block for such functional materials. nih.gov The bromine atom on this compound can be used to attach the complex to other molecules or surfaces, a key step in the fabrication of these devices.
Building Blocks for Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs)
The unique structure of this compound positions it as a crucial starting material for the synthesis of ligands used in porous materials. While symmetrical building blocks are often used for the construction of highly ordered Covalent Organic Frameworks (COFs), this compound provides a pathway to create them. For instance, the related [2,2'-Bipyridine]-5,5'-diamine is classified as an organic monomer for COF synthesis. bldpharm.com This symmetrical diamine can be synthesized from precursors like the bromo-amino bipyridine.
These bipyridine-based COFs are notable for their potential in catalysis. Researchers have successfully integrated Rhenium (Re) tricarbonyl complexes with 5,5'-diamine-2,2'-bipyridine ligands into COFs. rsc.org These metal-organic hybrid materials have demonstrated significant electrocatalytic activity for the reduction of CO2 to CO. rsc.org A composite of a COF containing these Re-bipyridine fragments immobilized on an electrode showed a faradaic efficiency of 81% for CO production. rsc.org The strategic advantage of using a precursor like this compound lies in the ability to first construct a larger, more complex ligand via reactions at the amine or bromo site before creating the final symmetrical linker needed for polymerization into a COF.
Supramolecular Assemblies and Architectures
The 5,5'-disubstituted-2,2'-bipyridine framework, readily accessible from this compound, is a cornerstone in the field of supramolecular chemistry. nih.gov Its excellent coordination properties with various metal ions are harnessed to direct the self-assembly of intricate, multi-component structures. These bipyridine derivatives are described as useful for preparing "metal-complexing molecular rods," which represent a fundamental type of supramolecular architecture. acs.org
The assembly process is driven by the formation of coordination bonds between the nitrogen atoms of the bipyridine units and metal centers. This coordination-driven self-assembly allows for the construction of thermodynamically stable and predictable aggregates, including complex polyhedra. acs.org The ability to introduce different functional groups at the 5 and 5' positions (e.g., starting with an amine and a bromine) allows for fine-tuning of the electronic properties, solubility, and intermolecular interactions of the resulting supramolecular structures.
Construction of Molecular Machines and Topologies (e.g., Catenanes, Knots)
The synthesis of mechanically interlocked molecules, such as catenanes (interlocked rings) and knots, represents a pinnacle of synthetic chemistry. The 5,5'-disubstituted-2,2'-bipyridine motif is a well-established building block for these complex molecular topologies. nih.gov Bipyridine's ability to form stable complexes with metals like copper(I), which favors a tetrahedral coordination geometry, is often exploited to create a crossing point for molecular threads, a crucial step in synthesizing catenanes. scienceopen.com
For example, a sophisticated 5-fold interlocked nih.govcatenane has been constructed using subcomponents that assemble into bipyridine-like ligands around copper(I) ions. acs.org The process involves the reaction of specifically designed subcomponents that, in the presence of the metal template, form the necessary ligand structure to entwine and interlock. acs.org The synthesis of this compound provides an essential, modifiable scaffold that can be incorporated into the larger, pre-organized strands required for the successful templated synthesis of such complex topologies.
| Topological Structure | Role of Bipyridine Ligand | Metal Template Example |
| nih.govCatenane | Forms a crossing point for molecular strands | Copper(I) |
| Trefoil Knot | Serves as a key structural component in the molecular thread | Not Specified |
| Pentafoil Knot | Acts as a versatile building block for the complex topology | Not Specified |
Analytical Chemistry Applications
The inherent properties of the bipyridine core, particularly when functionalized, make it a valuable component in various analytical methods.
Development of Chromogenic Reagents for Metal Ions
Derivatives of bromo-aminopyridine structures are effective chromogenic reagents for the sensitive detection of metal ions. A notable example is 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (bromo-PADAP), a compound with a similar bromo-pyridyl-amino motif. researchgate.net This reagent forms a intensely colored complex with uranium(VI) ions, allowing for their spectrophotometric determination. The complex exhibits a high molar absorptivity (74,000 M⁻¹cm⁻¹) at 578 nm, indicating extreme sensitivity. researchgate.net The development of such reagents relies on the strong chelating ability of the pyridylazo group and the electronic effects of the substituents on the aromatic rings, which influence the color of the resulting metal complex.
Sensor Development for Specific Analytes
The bipyridine scaffold is integral to the design of chemical sensors. By modifying the bipyridine core, such as by extending its chromophore size, ligands can be developed into photosensors for detecting specific analytes like fluoride (B91410) ions. ossila.com Furthermore, metal complexes of bipyridine derivatives, particularly with ruthenium (Ru), are known for their excellent photoluminescence and electrochemiluminescence properties. ossila.com These light-emitting characteristics can be quenched or enhanced upon interaction with a target analyte, forming the basis of a "turn-on" or "turn-off" sensor. The ability to functionalize this compound allows for the covalent attachment of these sensing units to other molecules or surfaces.
| Sensor Type | Analyte | Principle |
| Photosensor | Fluoride Ions | Change in optical properties upon binding |
| Electrocatalytic Sensor | Carbon Dioxide | Electrochemical reduction at a specific potential rsc.org |
| Luminescence Sensor | Various | Quenching/enhancement of photoluminescence |
Application in Spectroscopic Analysis (general methodologies)
Compounds derived from the bipyridine family are widely characterized and utilized through various spectroscopic techniques. The formation of colored complexes, as seen with chromogenic reagents for uranium, is quantified using UV-Vis spectrophotometry to determine analyte concentration. researchgate.net
Furthermore, the unique electronic properties of bipyridine metal complexes give rise to distinct spectroscopic signatures. Ruthenium-bipyridine complexes, for example, are characterized by strong metal-to-ligand charge transfer (MLCT) bands in their absorption and emission spectra. ossila.com These properties are fundamental to their application in electrochemiluminescence and are studied in detail using photoluminescence and time-resolved spectroscopy. The synthesis and characterization of these molecules also routinely employ Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure. nih.govacs.org
Theoretical and Computational Investigations
Electronic Structure and Bonding Analysis
A fundamental understanding of a ligand's properties begins with an analysis of its electronic structure.
Density Functional Theory (DFT) Calculations on the Free Ligand
Density Functional Theory (DFT) would be the computational method of choice to model the electronic ground state of the free 5'-bromo-[2,2'-bipyridin]-5-amine ligand. These calculations could provide a wealth of information, which can be organized as follows:
| Calculated Property | Significance for this compound |
| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would reveal the planarity of the bipyridine core and the orientation of the amine group. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy and localization of the HOMO would indicate its electron-donating ability, while the LUMO would show its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of interaction with metal ions and other molecules. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis would provide insights into the details of bonding, including the hybridization of atoms and the nature of donor-acceptor interactions within the molecule, such as hyperconjugation. |
Elucidation of Metal-Ligand Orbital Interactions in Complexes
Once coordinated to a metal center, the electronic structure of this compound would be significantly altered. Computational studies on its metal complexes would be essential to understand the nature of the metal-ligand bond. This would involve analyzing the overlap between the ligand's molecular orbitals and the metal's d-orbitals, which dictates the stability and properties of the resulting complex. The amino group is expected to be an electron-donating group, influencing the electron density on the bipyridine ring system and, consequently, its interaction with a metal center. The bromine atom, being electron-withdrawing, would have an opposing effect.
Prediction of Ligand-Based and Metal-to-Ligand Charge Transfer (MLCT) States
Bipyridine complexes are renowned for their rich photophysical properties, often dominated by Metal-to-Ligand Charge Transfer (MLCT) transitions. Time-Dependent DFT (TD-DFT) calculations would be instrumental in predicting the electronic absorption spectra of metal complexes of this compound. These calculations could identify the energies and characteristics of various excited states, distinguishing between ligand-based π-π* transitions and the crucial MLCT states. The nature and energy of the MLCT state are critical for applications in areas such as photocatalysis and organic light-emitting diodes (OLEDs).
Reaction Mechanism Studies through Computational Modeling
Computational modeling provides a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For instance, in the synthesis of this ligand or its subsequent use in forming metal complexes or polymers, DFT calculations could be used to:
Map Potential Energy Surfaces: To identify transition states and intermediates for proposed reaction pathways.
Calculate Activation Barriers: To determine the energy required for a reaction to occur, providing insights into reaction kinetics.
Evaluate Thermodynamic Stability: To compare the relative energies of reactants, products, and intermediates.
Such studies would be invaluable for optimizing reaction conditions and understanding the factors that control product formation.
Conformational Analysis and Molecular Dynamics Simulations
The two pyridine (B92270) rings in a 2,2'-bipyridine (B1663995) system are not necessarily coplanar. The rotational barrier around the C2-C2' bond can be influenced by substituents.
Conformational Analysis using computational methods would determine the preferred conformation (transoid vs. cisoid) of the free ligand and the energy barrier for rotation between them. The cisoid conformation is a prerequisite for chelation to a metal center.
Molecular Dynamics (MD) Simulations could provide insights into the dynamic behavior of this compound and its complexes in solution. MD simulations track the movement of atoms over time, offering a view of:
Solvation Effects: How solvent molecules interact with the ligand and its complexes.
Conformational Flexibility: The range of shapes the molecule can adopt at a given temperature.
Guest-Host Interactions: If the ligand or its complexes are part of a larger supramolecular assembly.
Future Research Directions and Broader Perspectives
Innovations in Scalable and Sustainable Synthetic Methodologies
The development of efficient and sustainable methods for synthesizing bipyridine derivatives, including 5'-bromo-[2,2'-bipyridin]-5-amine, is a key area of ongoing research. mdpi.compreprints.org Traditional methods often suffer from drawbacks such as low yields, harsh reaction conditions, and the use of toxic reagents. mdpi.combohrium.com Future innovations are expected to focus on several key areas:
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Negishi, and Stille couplings are widely used for constructing the bipyridine framework. mdpi.combohrium.comnih.gov A significant challenge is the tendency of the bipyridine product to coordinate with the metal catalyst, leading to decreased activity. mdpi.compreprints.orgnih.gov Future research will likely involve the design of more robust and reusable catalysts, potentially through the use of bulky ligands or novel catalyst supports, to improve efficiency and facilitate industrial-scale production. bohrium.com While Stille coupling is effective, the high toxicity of organotin reactants is a major concern, prompting the exploration of greener alternatives. mdpi.combohrium.com
Transition-Metal-Free Synthesis: To circumvent the issues associated with metal catalysts, transition-metal-free strategies are gaining traction. acs.org Methods involving sulfur- or phosphorus-mediated C-C bond formation offer promising alternatives. bohrium.comacs.org Further development in this area could lead to more environmentally friendly and cost-effective synthetic routes.
Electrochemical Methods: Electrochemical synthesis presents a green and promising alternative for producing bipyridine derivatives. mdpi.combohrium.com These methods can reduce the need for chemical oxidants and reductants, minimizing waste generation. Research into optimizing reaction conditions and electrode materials will be crucial for enhancing the efficiency and scalability of this approach.
C-H Activation: Direct C-H bond activation is an atom-economical approach for synthesizing functionalized bipyridines. preprints.org This strategy avoids the pre-functionalization of starting materials, simplifying the synthetic process. Continued exploration of catalysts and reaction conditions that enable selective C-H activation will be a significant focus.
Interactive Table: Comparison of Synthetic Methodologies for Bipyridine Derivatives
| Methodology | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) | High efficiency, good functional group tolerance. mdpi.combohrium.com | Catalyst deactivation by product coordination, use of toxic reagents (in some cases). mdpi.compreprints.orgnih.gov | Development of robust and recyclable catalysts, exploration of greener cross-coupling partners. bohrium.com |
| Transition-Metal-Free Synthesis | Avoids metal contamination, potentially more sustainable. acs.org | May require specific activating groups, scope can be limited. acs.org | Broadening the substrate scope, improving reaction efficiency. bohrium.com |
| Electrochemical Methods | Environmentally friendly, avoids chemical oxidants/reductants. mdpi.combohrium.com | Can have limited applicability, may require specialized equipment. bohrium.com | Optimizing electrode materials and reaction conditions for scalability. bohrium.com |
| C-H Activation | Atom-economical, simplifies synthesis. preprints.org | Can suffer from selectivity issues, may require harsh conditions. preprints.org | Designing catalysts for highly selective C-H functionalization. |
Design of New Catalytic Systems for Emerging Reactions
The bipyridine core of this compound makes it an excellent ligand for coordinating with various metal centers. nih.gov This property is central to its potential in catalysis. Future research will likely focus on designing novel catalytic systems for a range of emerging chemical transformations.
The development of artificial enzymes, where a catalytically active small molecule is incorporated into a protein scaffold, is a rapidly advancing field. nih.gov The secondary amine group in this compound could be a key functional handle for creating such artificial enzymes, potentially enabling new-to-nature reactions. nih.gov By strategically positioning this compound within a protein, it may be possible to create highly selective and efficient biocatalysts. nih.gov
Development of Advanced Functional Materials
The 5,5'-disubstituted-2,2'-bipyridine motif is a versatile building block for creating a wide array of functional materials. nih.govresearchgate.net The presence of both a bromo and an amino group on the bipyridine core of this compound allows for orthogonal functionalization, enabling the synthesis of complex and precisely defined molecular architectures.
These materials have potential applications in:
Organic Light-Emitting Diodes (OLEDs): Bipyridine-based metal complexes, particularly with ruthenium(II) and iridium(III), are known for their excellent photoluminescent and electrochemiluminescent properties, which are crucial for OLED technology. ossila.com
Photovoltaics: Functionalized bipyridines are used in dye-sensitized solar cells (DSSCs) and perovskite solar cells. ossila.comepfl.ch The ability to tune the electronic properties of the bipyridine ligand through substitution can lead to more efficient light harvesting and charge separation.
Sensors: The bipyridine unit can act as a recognition element for various analytes. For instance, extending the chromophore of the bipyridine core has been shown to create photosensors for fluoride (B91410) ions. ossila.com
Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid materials that combine the properties of organic molecules with inorganic frameworks is a promising area of materials science. The bipyridine unit of this compound can serve as a linker to connect organic components with inorganic structures like polyoxometalates (POMs) or metal-organic frameworks (MOFs). mdpi.comnih.gov
For example, bipyridine-functionalized POMs have been synthesized, where the bipyridine acts as a bridge between POM clusters. mdpi.com In the context of MOFs, bipyridine-containing linkers can be used to construct frameworks with specific functionalities. Post-synthetic modification of these MOFs, for instance by introducing metal ions into the bipyridine units, can create materials with catalytic or sensing capabilities. researchgate.net The dual functionality of this compound offers a route to create complex, multifunctional hybrid systems.
Exploration of New Coordination Complexes with Unique Reactivity
The coordination chemistry of bipyridine ligands is rich and well-established. However, the specific substitution pattern of this compound offers opportunities to explore new coordination complexes with unique reactivity. The electronic asymmetry introduced by the electron-donating amino group and the electron-withdrawing bromo group can influence the properties of the resulting metal complexes.
Research in this area could lead to the development of:
Catalysts with Novel Selectivity: The electronic and steric environment created by the ligand can influence the outcome of catalytic reactions, potentially leading to new selectivities.
Luminescent Materials with Tunable Properties: The emission properties of metal complexes are highly dependent on the ligand environment. The unique electronic nature of this compound could be exploited to create complexes with tailored photophysical properties.
Supramolecular Assemblies: The directional nature of the coordination bonds and potential for hydrogen bonding from the amine group can be used to construct complex supramolecular structures. For example, chiral bipyridine ligands have been used to control the diastereoselectivity of metal complex formation. rsc.org
Interactive Table: Potential Applications of this compound Derivatives
| Application Area | Key Feature of the Bipyridine Unit | Future Research Direction |
|---|---|---|
| Catalysis | Strong coordination to metal centers. nih.gov | Design of catalysts for emerging reactions, development of artificial enzymes. nih.gov |
| Advanced Functional Materials | Versatile building block for complex architectures. nih.govresearchgate.net | Synthesis of new materials for OLEDs, photovoltaics, and sensors. ossila.com |
| Hybrid Organic-Inorganic Systems | Ability to link organic and inorganic components. mdpi.comnih.gov | Creation of multifunctional materials based on POMs and MOFs. researchgate.net |
| Coordination Chemistry | Asymmetric electronic properties. | Exploration of new complexes with unique reactivity, tunable luminescence, and for supramolecular assembly. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
